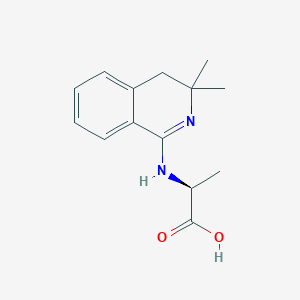

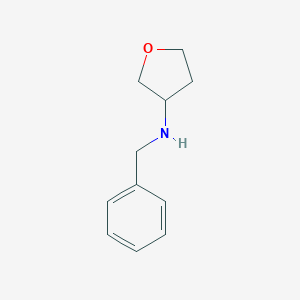

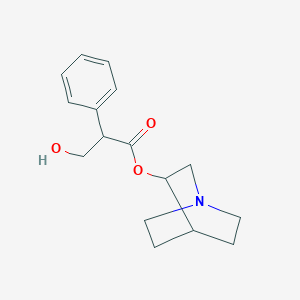

N-Benzyltetrahydrofuran-3-amine

Overview

Description

Synthesis Analysis

The synthesis of N-Benzyltetrahydrofuran-3-amine and related compounds often involves asymmetric synthesis methods. For instance, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been successfully applied to the first asymmetric syntheses of cis- and trans-4-aminotetrahydrofuran-3-carboxylic acids, demonstrating the compound's synthesis versatility and applicability in creating complex molecular structures with high yields and enantiomeric excess (Bunnage et al., 2004).

Molecular Structure Analysis

The molecular structure of N-Benzyltetrahydrofuran-3-amine derivatives has been extensively studied using various spectroscopic techniques, including FT-IR, NMR, and density functional theory (DFT) calculations. Such studies provide insights into the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of these compounds, which are crucial for understanding their reactivity and interaction with other molecules (Vessally et al., 2013).

Chemical Reactions and Properties

N-Benzyltetrahydrofuran-3-amine participates in various chemical reactions, showcasing its reactivity and versatility. For example, metal-free, highly efficient organocatalytic amination of benzylic C-H bonds highlights the compound's ability to undergo direct C-N bond formation under metal-free conditions, thus broadening the scope of its applicability in organic synthesis (Xue et al., 2013).

Scientific Research Applications

Catalytic Reductive Aminations Using Molecular Hydrogen : This process is essential for the cost-effective and sustainable production of different kinds of amines, including N-methylamines and molecules used in life science applications. The reactions couple carbonyl compounds (aldehydes or ketones) with ammonia, amines, or nitro compounds in the presence of catalysts and hydrogen, enabling the preparation of various primary, secondary, and tertiary amines. These amines serve as key precursors and intermediates for advanced chemicals, dyes, and polymers (Murugesan et al., 2020).

Photochemical Cleavage of Benzylic C-N Bond : Research on 3-(diethylamino)benzyl (DEABn) group focused on releasing primary, secondary, and tertiary amines by direct photochemical breaking of the benzylic C-N bond. This is significant for the synthesis of various amines in high yields (Wang et al., 2016).

Synthesis of N‐Methyl‐ and N‐Alkylamines by Reductive Amination : This study presented a reductive amination process for the selective synthesis of N‐methylated and N‐alkylated amines using cobalt oxide nanoparticles. This process is crucial for creating amines found in life‐science molecules (Senthamarai et al., 2018).

Pd-Catalyzed Intermolecular C-H Amination with Alkylamines : This catalytic reaction provides a new method for the synthesis of tertiary and secondary arylalkyl amines from benzoic acids (Yoo et al., 2011).

Synthesis of Amines Using Graphene-Co-Shelled Reusable Ni/NiO Nanoparticles : This research describes a simple method for preparing graphene spheres encapsulating Ni/NiO nanoalloy catalysts, used for synthesizing primary, secondary, tertiary, and N-methylamines (Liu et al., 2020).

Future Directions

While specific future directions for N-Benzyltetrahydrofuran-3-amine are not available in the search results, there are general trends in the field of chemical synthesis and application. For instance, there is a growing interest in the development of more efficient and stable heterogeneous catalysts , and the efficient synthesis of bio-based amines .

properties

IUPAC Name |

N-benzyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-11-6-7-13-9-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMSAAPBKKNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566396 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162851-40-3 | |

| Record name | N-Benzyloxolan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)